7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid
Overview
Description
3-Methoxy-4, 5-methylenedioxybenzoic acid, also known as 5-methoxypiperonylic acid or myristicic acid, belongs to the class of organic compounds known as gallic acid and derivatives. Gallic acid and derivatives are compounds containing a 3, 4, 5-trihydroxybenzoic acid moiety. 3-Methoxy-4, 5-methylenedioxybenzoic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, 3-methoxy-4, 5-methylenedioxybenzoic acid is primarily located in the cytoplasm. Outside of the human body, 3-methoxy-4, 5-methylenedioxybenzoic acid can be found in green vegetables. This makes 3-methoxy-4, 5-methylenedioxybenzoic acid a potential biomarker for the consumption of this food product.
Mechanism of Action
Target of Action
The primary targets of 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Biological Activity
7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid (MBDA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈O₅
- Molecular Weight : 196.16 g/mol
- CAS Number : 526-34-1
The compound features a benzodioxole moiety with a methoxy group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.
Anticancer Properties
Research indicates that MBDA exhibits anticancer activity , particularly against various cancer cell lines. Studies have demonstrated that MBDA can induce cell cycle arrest and apoptosis in cancer cells. For instance:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
Hep3B | 8.07 | G2-M phase arrest |
Caco-2 | 9.12 | Induction of apoptosis |
In a study, MBDA was shown to reduce α-fetoprotein secretion in Hep3B cells, suggesting its potential role in liver cancer therapy .
Anti-inflammatory Effects
MBDA has been investigated for its anti-inflammatory properties . It demonstrates the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The compound's mechanism involves modulation of the NF-kB signaling pathway, leading to decreased expression of inflammatory markers .
Antioxidant Activity
The antioxidant capacity of MBDA is noteworthy, with studies indicating that it can scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.
Assay Type | IC₅₀ (µM) |
---|---|
DPPH Scavenging Activity | 39.85 |
Trolox Equivalent | 7.72 |
The biological activity of MBDA is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The carboxylic acid group enhances hydrogen bonding with target proteins, influencing their activity and function. Additionally, the methoxy group may facilitate interactions with cellular membranes, enhancing bioavailability and efficacy .
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Inflammation Model
- In an animal model of inflammation, administration of MBDA resulted in reduced edema and inflammatory cytokine levels compared to control groups, supporting its therapeutic potential in inflammatory conditions .
Properties
IUPAC Name |
7-methoxy-1,3-benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHAPDDBNAPPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345823 | |
Record name | 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxy-4,5-methylenedioxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
526-34-1 | |
Record name | 7-Methoxy-1,3-benzodioxole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1,3-benzodioxole-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHOXY-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRP636WWT7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methoxy-4,5-methylenedioxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 °C | |
Record name | 3-Methoxy-4,5-methylenedioxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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